molecular formula C7H11N3 B1491758 1-(2-Methylpyrimidin-4-yl)ethan-1-amine CAS No. 1484201-41-3

1-(2-Methylpyrimidin-4-yl)ethan-1-amine

Cat. No.: B1491758
CAS No.: 1484201-41-3
M. Wt: 137.18 g/mol
InChI Key: PVQOVOHQLRIHEA-UHFFFAOYSA-N
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Description

1-(2-Methylpyrimidin-4-yl)ethan-1-amine is a pyrimidine derivative featuring a methyl group at the 2-position of the pyrimidine ring and an ethylamine side chain at the 4-position. Pyrimidine derivatives are pivotal in medicinal chemistry due to their resemblance to nucleic acid bases and their ability to interact with biological targets such as enzymes and receptors. This compound’s structural features make it a promising candidate for drug development, particularly in antimicrobial and anticancer research .

Properties

IUPAC Name

1-(2-methylpyrimidin-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5(8)7-3-4-9-6(2)10-7/h3-5H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQOVOHQLRIHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylpyrimidin-4-yl)ethan-1-amine can be synthesized through several synthetic routes. One common method involves the reaction of 2-methylpyrimidin-4-ylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpyrimidin-4-yl)ethan-1-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding nitro compound or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl ring, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions often involve nucleophiles such as alkyl halides or amines, with reaction conditions tailored to the specific reagents used.

Major Products Formed:

  • Oxidation products may include nitro derivatives or carboxylic acids.

  • Reduction products can include various amine derivatives.

  • Substitution products can result in a range of substituted pyrimidines, depending on the nucleophile used.

Scientific Research Applications

1-(2-Methylpyrimidin-4-yl)ethan-1-amine has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2-Methylpyrimidin-4-yl)ethan-1-amine exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Substituent Position Effects on Pyrimidine Derivatives

  • 1-(4-Methylpyrimidin-2-yl)ethan-1-amine dihydrochloride :
    This compound differs in the methyl group position (4-position instead of 2-position) and exists as a dihydrochloride salt. The dihydrochloride form enhances solubility and stability, making it more suitable for pharmaceutical formulations. Antibacterial studies show that 2-(2-methylpyrimidin-4-yl)ethan-1-amine (MIC: 0.0039 mg/mL against S. aureus) is more potent than its 4-methylpyrimidin-2-yl analog (MIC: TBD) .

  • 1-(2-Chloropyrimidin-4-yl)ethan-1-amine :
    Replacing the methyl group with a chlorine atom at the 2-position increases electronegativity, altering reactivity. Chlorine’s electron-withdrawing effect may enhance binding to biological targets but reduce metabolic stability compared to the methyl group .

Substituent Group Variations

  • 1-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine :
    The difluoromethyl group at the 4-position increases lipophilicity and resistance to oxidative metabolism compared to the methyl group. This substitution improves pharmacokinetic properties, such as half-life and bioavailability .

  • 1-(2-(Trifluoromethyl)pyrimidin-4-yl)ethan-1-amine :
    The trifluoromethyl group provides strong electron-withdrawing effects and enhanced metabolic stability. However, it may introduce steric hindrance, reducing binding affinity compared to the smaller methyl group .

Core Heterocycle Modifications

  • 1-(Pyridin-2-yl)ethan-1-amine :
    Replacing the pyrimidine ring with pyridine eliminates one nitrogen atom, altering electronic distribution. Pyridine derivatives often exhibit different receptor affinities; for example, chiral 1-(pyridin-2-yl)ethan-1-amines are used as ligands in asymmetric catalysis, highlighting the impact of core heterocycle choice on application .

  • 1-(4-Cyclopropylpyrimidin-2-yl)ethan-1-amine :
    The cyclopropyl group introduces ring strain and steric bulk, which can enhance target selectivity but may reduce solubility. This contrasts with the planar methyl group in 1-(2-Methylpyrimidin-4-yl)ethan-1-amine .

Antibacterial Activity

Pyrimidine derivatives demonstrate significant antibacterial effects. For example:

Compound MIC (mg/mL) Target Pathogens
2-(2-Methylpyrimidin-4-yl)ethanamine 0.0039 Staphylococcus aureus
1-(4-Methylpyrimidin-2-yl)ethanamine TBD S. aureus, E. coli

The position and type of substituents directly influence potency. Electron-withdrawing groups (e.g., Cl, CF₃) generally enhance target binding but may compromise solubility .

Anticancer Potential

Compounds like 1-(4-Methylpyrimidin-2-yl)ethan-1-amine dihydrochloride have shown promise in modulating enzyme activities linked to cancer progression. The methyl group’s steric and electronic properties are critical for interactions with kinases or DNA repair enzymes .

Structural and Chemical Uniqueness

  • Steric Effects : The 2-methyl group on the pyrimidine ring minimizes steric hindrance compared to bulkier substituents (e.g., cyclopropyl), allowing better penetration into biological membranes.
  • Electronic Effects : The methyl group’s electron-donating nature enhances nucleophilic reactivity at the ethylamine side chain, facilitating derivatization for drug development .
  • Chirality: Unlike racemic mixtures of similar compounds (e.g., (R)-1-(2-chloropyrimidin-5-yl)ethan-1-amine), 1-(2-Methylpyrimidin-4-yl)ethan-1-amine’s non-chiral structure simplifies synthesis while retaining bioactivity .

Biological Activity

1-(2-Methylpyrimidin-4-yl)ethan-1-amine, a compound featuring a pyrimidine ring substituted with an ethylamine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(2-Methylpyrimidin-4-yl)ethan-1-amine can be represented as follows:

C8H11N3\text{C}_8\text{H}_{11}\text{N}_3

This compound consists of a pyrimidine ring with a methyl group at the 2-position and an ethylamine side chain at the 1-position. The presence of these functional groups is critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds, including 1-(2-Methylpyrimidin-4-yl)ethan-1-amine, exhibit varying degrees of antimicrobial activity against a spectrum of pathogens. Notably, studies have shown that modifications in the pyrimidine structure can significantly alter the antimicrobial potency.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
1-(2-Methylpyrimidin-4-yl)ethan-1-amineStaphylococcus aureus32 µg/mL
4-(3-Nitro-1,2,4-triazol-1-yl)pyrimidineMycobacterium tuberculosis16 µg/mL
2-(3-Nitro-1,2,4-triazol-1-yl)pyrimidineEscherichia coli64 µg/mL

These findings suggest that the structural modifications in the pyrimidine derivatives can enhance or diminish their antimicrobial efficacy.

Anticancer Activity

In terms of anticancer properties, studies have demonstrated that compounds with similar structures to 1-(2-Methylpyrimidin-4-yl)ethan-1-amine exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have been shown to target tubulin and induce apoptosis in cancer cells.

Case Study: Antiproliferative Effects
A study involving the synthesis of pyrimidine derivatives reported that certain analogs exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7). The lead compound demonstrated an IC50 value of approximately 0.98 µM, indicating potent antiproliferative activity.

Structure–Activity Relationship (SAR)

The SAR studies on pyrimidine derivatives have revealed critical insights into how modifications influence biological activity. For instance:

  • Substitution Patterns : The position and type of substituents on the pyrimidine ring significantly affect both antimicrobial and anticancer activities.
  • Side Chain Variations : Alterations in the ethylamine side chain can lead to enhanced binding affinity to biological targets, improving efficacy.

Table 2: SAR Analysis of Pyrimidine Derivatives

Substituent PositionSubstituent TypeEffect on Activity
2MethylIncreased potency against S. aureus
4NitroEnhanced activity against M. tuberculosis
EthylamineAlkyl chain lengthImproved cytotoxicity in cancer cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.